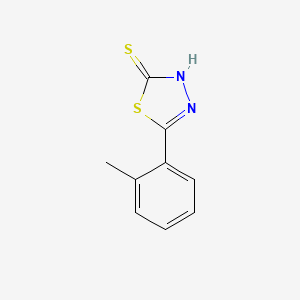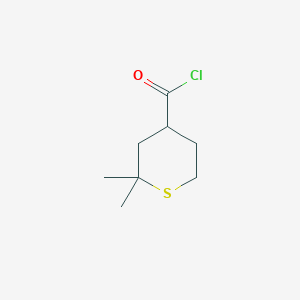
1,3-Diethenylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with two ethenyl groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and acetylene. This reaction typically requires high temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel are frequently employed to facilitate the reaction.
化学反応の分析
Types of Reactions: 1,3-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products such as 1,3-dihalocyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: 1,3-dihalocyclohexenes.
科学的研究の応用
1,3-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 1,3-Diethenylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the ethenyl groups participate in various transformations, such as cycloadditions or substitutions, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
1,3-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethenyl groups.
1,3-Dihalocyclohexenes: Formed through halogenation of 1,3-Diethenylcyclohex-1-ene.
Cyclohexadiene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual ethenyl groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
74142-64-6 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,3-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h3-4,8-9H,1-2,5-7H2 |
InChIキー |
VKDOSTVLJVHGLS-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


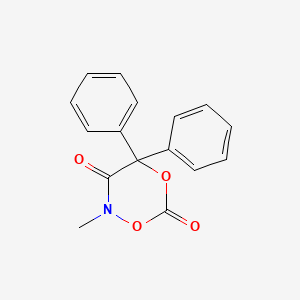
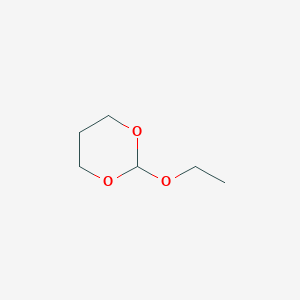
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
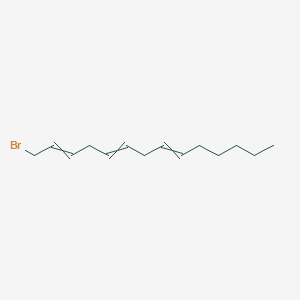
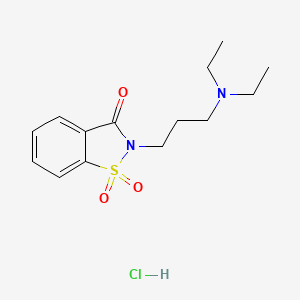
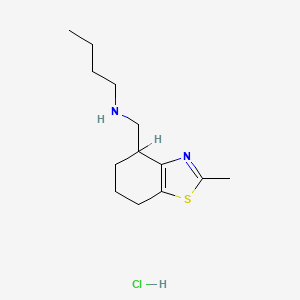



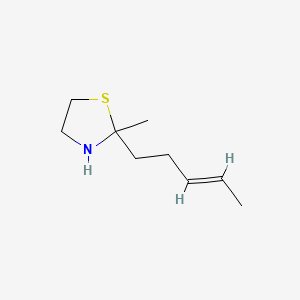
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

